

3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid physical properties

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Compound of Interest

Compound Name: 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

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An In-Depth Technical Guide to the Physical Properties of **3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of **3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid**. As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its physical characteristics is essential for its effective application in research and development. This document synthesizes computational data with experimental insights from analogous structures to offer a practical and scientifically grounded resource.

Molecular Structure and Chemical Identity

3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a fused heterocyclic system comprising a thiophene ring fused to a pyridine ring, further substituted with an amino group, a methyl group, and a carboxylic acid function. This arrangement of functional groups imparts a unique combination of acidic, basic, and aromatic characteristics, making it a versatile scaffold in drug discovery.

Key Identifiers:

- IUPAC Name: **3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid**[\[1\]](#)
- CAS Number: 59488-60-7[\[1\]](#)
- Molecular Formula: C₉H₈N₂O₂S[\[1\]](#)
- Molecular Weight: 208.24 g/mol [\[1\]](#)
- Canonical SMILES: CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)N[\[1\]](#)

Caption: 2D structure of **3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that many of these values are computationally predicted and should be confirmed by experimental data where possible.

| Property | Value | Source |
|-------------------------|-------------------------------------|--|
| Molecular Weight | 208.24 g/mol | PubChem [1] |
| Boiling Point | 440.2 °C at 760 mmHg (Predicted) | Echemi SDS [2] |
| Flash Point | 220 °C (Predicted) | Echemi SDS [2] |
| Density | 1.516 g/cm ³ (Predicted) | Echemi SDS [2] |
| XLogP3 | 2.3 | PubChem (Computed) [1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed) [1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed) [1] |
| Rotatable Bonds | 1 | PubChem (Computed) [1] |
| Polar Surface Area | 104 Å ² | PubChem (Computed) [1] |

Expert Insights:

- The predicted high boiling point and flash point are consistent with a stable, polycyclic aromatic structure with multiple polar functional groups capable of strong intermolecular interactions.
- The XLogP3 value of 2.3 suggests a moderate lipophilicity. This is a crucial parameter in drug design, indicating that the molecule has a balance of properties that could allow it to cross cell membranes.
- With two hydrogen bond donors (the amino and carboxylic acid protons) and four acceptors (the pyridine nitrogen, the two carboxylic acid oxygens, and the amino nitrogen), the molecule is expected to participate in extensive hydrogen bonding networks. This will significantly influence its melting point, solubility, and interactions with biological targets.

Solubility Profile (Qualitative Assessment)

While specific experimental solubility data is not readily available, a qualitative assessment can be made based on the structure.

- **Aqueous Solubility:** The presence of both a carboxylic acid and an amino group suggests that the solubility in water will be highly pH-dependent. At low pH, the amino group and pyridine nitrogen will be protonated, leading to increased solubility. At high pH, the carboxylic acid will be deprotonated to a carboxylate, also enhancing aqueous solubility. The molecule is expected to have its lowest aqueous solubility at its isoelectric point.
- **Organic Solvents:** The compound is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can disrupt the hydrogen bonding network. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes.

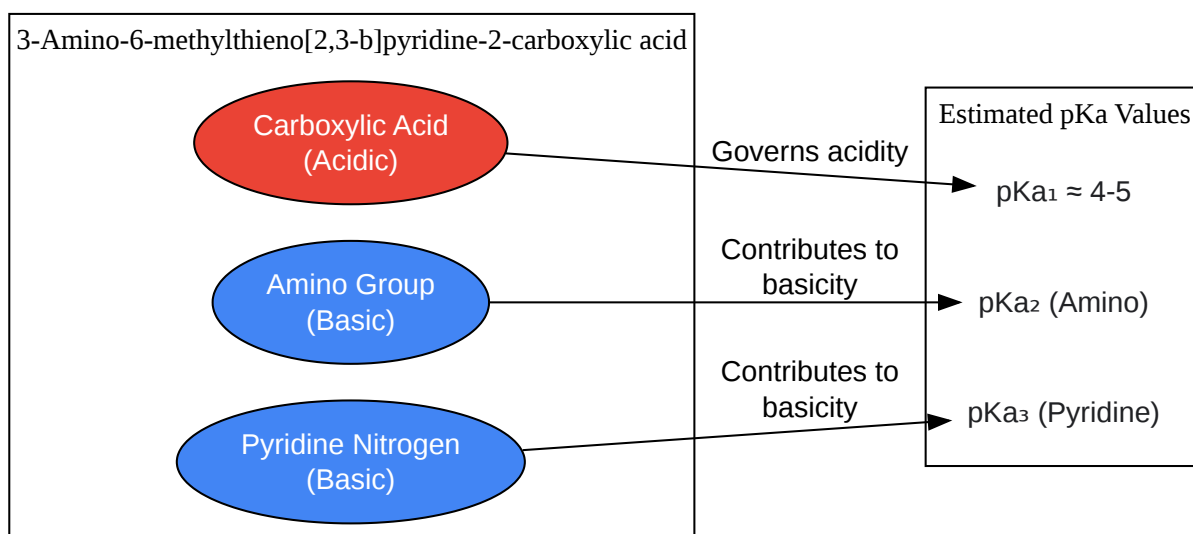
Acidity and Basicity (pKa Estimation)

Direct experimental pKa values for this molecule are not published. However, we can estimate the pKa based on the constituent functional groups and data from similar structures.

- **Carboxylic Acid (pKa₁):** Aromatic carboxylic acids typically have pKa values in the range of 4-5. The electron-withdrawing nature of the fused heterocyclic system may slightly increase the

acidity (lower the pKa) compared to benzoic acid.

- Amino Group (pKa₂): The basicity of the 3-amino group will be influenced by the thieno[2,3-b]pyridine core.
- Pyridine Nitrogen (pKa₃): The pyridine nitrogen will also exhibit basicity.



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Caption: Functional groups influencing the acid-base properties.

Protocol for Experimental pKa Determination (Potentiometric Titration):

- Preparation: Prepare a 0.01 M solution of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
- Titration: Titrate the solution with a standardized 0.1 M HCl solution and separately with a standardized 0.1 M NaOH solution.
- Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

- Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Spectral Properties (Predicted)

While experimental spectra for the title compound are not available in public databases, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

- Aromatic Protons: Two doublets are expected in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.
- Amino Protons: A broad singlet corresponding to the two -NH₂ protons, likely in the range of 5.0-7.0 ppm. The chemical shift will be dependent on the solvent and concentration.
- Carboxylic Acid Proton: A very broad singlet for the -COOH proton, typically downfield (>10 ppm). This signal may not always be observed due to proton exchange.
- Methyl Protons: A singlet for the -CH₃ group, expected around 2.5 ppm.

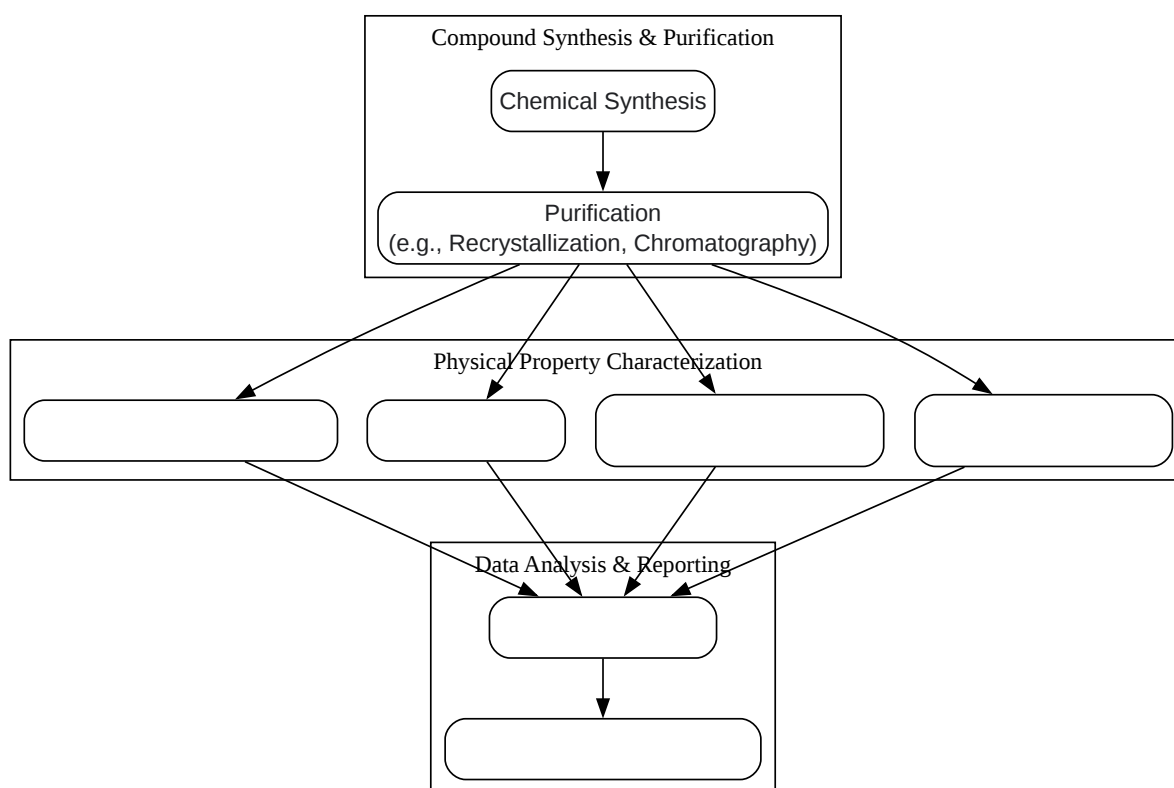
¹³C NMR Spectroscopy

- Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 165-175 ppm.
- Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm) for the carbons of the fused ring system.
- Methyl Carbon: A signal in the aliphatic region, likely around 20-25 ppm.

FT-IR Spectroscopy

- O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

- N-H Stretch: Two sharp to medium bands around $3300\text{--}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amine.
- C=O Stretch: A strong, sharp absorption band from the carboxylic acid carbonyl group, expected around $1680\text{--}1710\text{ cm}^{-1}$.
- C=C and C=N Stretches: Multiple bands in the $1450\text{--}1650\text{ cm}^{-1}$ region due to the aromatic ring vibrations.



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Caption: A generalized workflow for the experimental determination of physical properties.

Stability and Storage

Based on the structure, **3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid** is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.

Conclusion

3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid possesses a rich chemical structure that results in a unique set of physical properties. While a significant portion of the available data is computational, these predictions provide a strong foundation for experimental design and application. The pH-dependent solubility, moderate lipophilicity, and extensive hydrogen bonding capabilities are key characteristics that researchers and drug developers should consider. Further experimental validation of the properties outlined in this guide is encouraged to build a more complete and accurate profile of this important chemical entity.

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References

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